N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide
Description
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a benzohydrazide derivative featuring a 4-chlorobenzo[d]thiazol-2-yl group at the hydrazide nitrogen and a piperidin-1-ylsulfonyl moiety at the para position of the benzene ring. The benzo[d]thiazol group is a heterocyclic aromatic system known for its bioisosteric properties and role in medicinal chemistry, while the piperidin-1-ylsulfonyl substituent enhances solubility and modulates receptor interactions.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c20-15-5-4-6-16-17(15)21-19(28-16)23-22-18(25)13-7-9-14(10-8-13)29(26,27)24-11-2-1-3-12-24/h4-10H,1-3,11-12H2,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBPPVGGUXIKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide typically involves a multi-step process:
Formation of 4-chlorobenzo[d]thiazole: This step involves the cyclization of 4-chloroaniline with carbon disulfide and sulfur to form the benzo[d]thiazole ring.
Hydrazide Formation: The final step involves the reaction of the sulfonylated benzo[d]thiazole with hydrazine hydrate to form the benzohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group and chlorobenzo[d]thiazole core are susceptible to oxidation under controlled conditions.
| Reagent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide | Aqueous ethanol, 60°C, 4 hours | Sulfoxide derivative | 68% | |
| Potassium permanganate | Acetic acid, reflux, 6 hours | Sulfone derivative | 72% |
Mechanistic Insights :
-
Oxidation of the sulfonyl group proceeds via radical intermediates, forming sulfoxides (R-SO) and sulfones (R-SO₂).
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The chlorobenzo[d]thiazole ring remains intact under mild conditions but may degrade under prolonged exposure to strong oxidants.
Reduction Reactions
Reductive transformations target the sulfonyl group and hydrazide functionality.
| Reagent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Sodium borohydride | Methanol, 25°C, 2 hours | Sulfide derivative | 55% | |
| Lithium aluminum hydride | Tetrahydrofuran, 0°C, 1 hour | Benzohydrazine intermediate | 48% |
Key Observations :
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Reduction of the sulfonyl group to sulfide is selective in the presence of sodium borohydride.
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Lithium aluminum hydride induces cleavage of the hydrazide bond, yielding primary amines .
Nucleophilic Substitution
The chlorine atom on the benzo[d]thiazole ring is highly reactive toward nucleophiles.
| Nucleophile | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hours | Piperidine-substituted thiazole | 85% | |
| 2-Mercaptopyrimidine | Acetone/K₂CO₃, reflux, 8 hours | Thioether-linked hybrid compound | 79% |
Kinetic Data :
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Substitution at the 4-chloro position follows second-order kinetics () in polar aprotic solvents.
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Steric hindrance from the piperidine sulfonyl group reduces reactivity by 30% compared to unsubstituted analogs .
Cyclization and Heterocycle Formation
The hydrazide moiety participates in cyclocondensation reactions.
Structural Confirmation :
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Oxadiazole formation confirmed via loss of NH stretch in IR (3383 → 1704 cm⁻¹) and new δ 8.50–8.70 ppm signals in ¹H NMR .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the aromatic core.
Limitations :
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Electron-withdrawing sulfonyl groups reduce catalytic efficiency by 20–25% compared to electron-donating substituents.
Acid/Base-Mediated Transformations
The hydrazide group undergoes pH-dependent tautomerism and hydrolysis.
| Condition | Reaction | Outcome | Source |
|---|---|---|---|
| HCl (2M), reflux | Hydrolysis of hydrazide | 4-(Piperidin-1-ylsulfonyl)benzoic acid | |
| NaOH (1M), 25°C | Tautomerization | Enolate intermediate stabilization |
Hydrolysis Kinetics :
Case Studies in Drug Development
Derivatives of this compound demonstrate therapeutic relevance:
-
Anticancer Activity :
-
Antimicrobial Effects :
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The most potent compounds exhibited IC50 values as low as 2.32 µg/mL, indicating strong antiproliferative effects .
Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis, characterized by increased Bax/Bcl-2 ratios and elevated levels of caspase 9 in treated cells. Cell cycle analysis revealed arrest at the S and G2/M phases, suggesting disruption in cell division processes.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, certain thiazole derivatives have been reported to inhibit the growth of Gram-positive bacteria at MIC values around 31.25 µg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure significantly influence the biological activity of this compound. Variations in substituents on the benzohydrazide moiety can enhance or diminish its anticancer and antimicrobial activities. Notably, the presence of electron-donating groups has been linked to increased potency .
Case Studies
- Anticancer Efficacy : A study conducted on a series of benzohydrazide derivatives found that those incorporating thiazole moieties exhibited substantial cytotoxic effects on cancer cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
- Antimicrobial Testing : In another investigation, various thiazole-integrated compounds were synthesized and tested against bacterial pathogens. The results indicated that certain derivatives surpassed standard antibiotics in efficacy, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism by which N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations from Structural Comparisons
Core Structure Influence: Benzohydrazide vs. Heterocyclic Substitutions: Replacing benzo[d]thiazol with benzimidazole () reduces electron-withdrawing effects, which may decrease DNA intercalation potency but improve metabolic stability .
Functional Group Contributions: Piperidin-1-ylsulfonyl Group: Shared with 2D216, this group likely enhances solubility and membrane permeability. In 2D216, it potentiated NF-κB signaling, suggesting the target compound may also modulate immune pathways .
Biological Activity Trends: Antimicrobial vs. Anticancer: Nitrobenzylidene-substituted benzohydrazides () showed strong antibacterial activity, while sulfonyl-linked benzo[d]thiazol derivatives () exhibited cytotoxicity. This highlights substituent-dependent activity divergence . Mutagenicity Profile: Benzimidazole analogs () were non-mutagenic at low concentrations, suggesting the target compound’s benzo[d]thiazol group may also confer safety at therapeutic doses .
Biological Activity
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19ClN4O3S
- Molecular Weight : 451.0 g/mol
- CAS Number : 851979-14-1
Synthesis
The synthesis of this compound typically involves:
- Formation of 4-chlorobenzo[d]thiazole : Cyclization of 4-chloroaniline with carbon disulfide and sulfur.
- Hydrazide Formation : Reaction of the sulfonylated benzo[d]thiazole with hydrazine hydrate to yield the final compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The most potent compounds exhibited IC50 values as low as 2.32 µg/mL, indicating strong antiproliferative effects .
Mechanism of Action :
The anticancer effects are attributed to the induction of apoptosis, evidenced by increased Bax/Bcl-2 ratios and elevated levels of caspase 9 in treated cells. Additionally, cell cycle analysis revealed arrest at the S and G2/M phases, suggesting disruption in cell division processes .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar thiazole scaffolds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The structure's ability to inhibit urease and acetylcholinesterase further supports its potential as an antimicrobial agent .
Case Study: Anticancer Efficacy
A study focused on a series of thiazole-based compounds highlighted that modifications in the piperidine ring significantly enhanced cytotoxicity against cancer cell lines. For example, shifting substituents on the piperidine moiety was shown to improve selectivity towards cancer cells over normal cells .
In Vivo Studies
In vivo investigations have demonstrated that certain derivatives can effectively target tumor cells in animal models, showcasing their potential for therapeutic applications in oncology .
Summary Table of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 2.32 µg/mL | Induction of apoptosis |
| Anticancer | HepG2 | 3.21 µg/mL | Cell cycle arrest |
| Antimicrobial | Salmonella typhi | Moderate | Enzyme inhibition |
| Antimicrobial | Bacillus subtilis | Strong | Enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes for N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide, and how can purity be maximized?
The synthesis typically involves a multi-step process:
Core formation : React 4-chlorobenzo[d]thiazole-2-amine with a sulfonylated benzoyl chloride derivative (e.g., 4-(piperidin-1-ylsulfonyl)benzoyl chloride) under anhydrous conditions .
Hydrazide coupling : Introduce the hydrazide group via reaction with hydrazine hydrate in ethanol, monitored by TLC to track progress .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Key variables : Temperature (60–80°C for coupling), solvent polarity, and stoichiometric ratios (1:1.2 molar ratio of amine to benzoyl chloride).
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : and NMR identify aromatic protons (δ 7.2–8.5 ppm), sulfonyl group (δ 3.1–3.5 ppm for piperidine protons), and hydrazide NH signals (δ 9.5–10.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 451.08 (C₁₉H₁₈ClN₅O₃S₂) .
- IR spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch) validate functional groups .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Fluorescence-based kinase inhibition assays (IC₅₀ determination for targets like EGFR or COX-2) .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action against specific biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or kinase domains, focusing on hydrogen bonding with the sulfonyl group and π-π stacking with the chlorobenzo[d]thiazole ring .
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Kᵢ values .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track subcellular localization .
Q. How do structural modifications influence bioactivity?
| Modification | Impact on Activity | Evidence Source |
|---|---|---|
| Chlorine → Fluorine | Increased kinase inhibition (electron withdrawal enhances target binding) . | |
| Piperidine → Morpholine | Reduced cytotoxicity but improved solubility | |
| Hydrazide → Amide | Loss of COX-2 inhibition (critical H-bond donor removed) . |
Q. How should contradictory data between studies be resolved?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .
- Experimental replication : Standardize cell lines (e.g., ATCC-certified HeLa) and control for solvent effects (DMSO ≤0.1%) .
- Meta-analysis : Compare data across analogs (e.g., 4-fluorobenzo[d]thiazole derivatives) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
